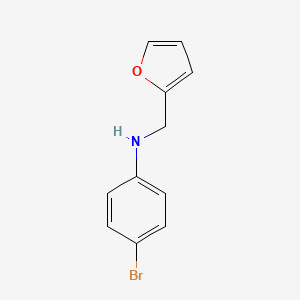

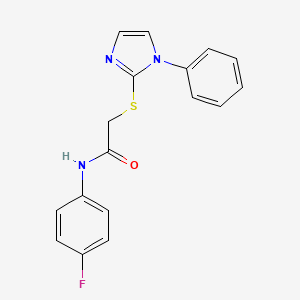

![molecular formula C19H12ClN3OS B2455998 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-64-7](/img/structure/B2455998.png)

4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic compound that contains several functional groups. It has a benzamide group attached to a chlorobenzene ring, and a thiazolo[5,4-b]pyridine ring. These types of compounds are often used in medicinal chemistry due to their broad spectrum of pharmacological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving commercially available substances . The synthesis usually involves several steps and the yields can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties like being a solid at room temperature .Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

Thiazolo[5,4-b]pyridin derivatives, closely related to 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have been utilized in the synthesis of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles has been investigated to yield a variety of heterocyclic derivatives, demonstrating the compound's utility in complex heterocyclic synthesis (Mohareb et al., 2004).

Antibacterial Agents

A study by Karuna et al. (2021) explored the synthesis of novel thiazolepyridine conjugated benzamides as antibacterial agents. The research highlighted the utility of thiazolepyridine scaffolds in creating biologically significant chemical entities. Specifically, the study synthesized derivatives showing moderate antibacterial activity, indicating potential applications in designing new antibacterial compounds (Karuna et al., 2021).

Molecular Modeling and Drug Design

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the potential of thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide derivatives in contributing to the development of new drugs targeting tuberculosis (Jeankumar et al., 2013).

Synthetic Methodologies

The compound has also been instrumental in the development of novel synthetic methodologies. For instance, a convenient synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives was reported by Haiza et al. (2000), showcasing the versatility of thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide derivatives in synthesizing a wide range of heterocyclic compounds (Haiza et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the suppression of downstream signaling pathways that are critical for cell survival and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits mTOR, a key regulator of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to the suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with enzymes such as phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Cellular Effects

Given its potential interaction with PI3K, it may influence cell function by modulating cell signaling pathways . PI3K plays a crucial role in transmitting signals from growth factor receptors to intracellular targets, thereby regulating processes such as cell cycle progression and apoptosis .

Molecular Mechanism

Based on its potential interaction with PI3K, it may exert its effects at the molecular level by inhibiting this enzyme . This could lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K that plays a key role in activating downstream signaling pathways .

Propriétés

IUPAC Name |

4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRVHQWTVPFTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

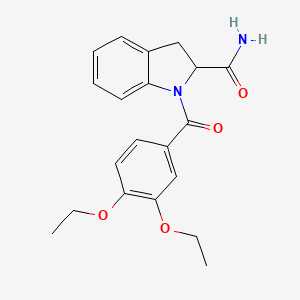

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2455915.png)

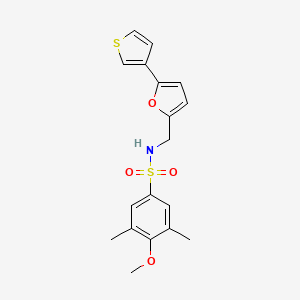

![1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455916.png)

![Methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2455917.png)

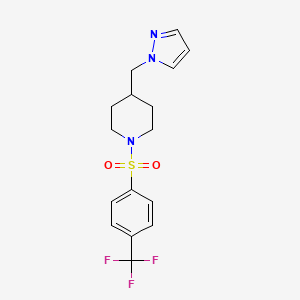

![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)

![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)

![N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2455928.png)

![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)

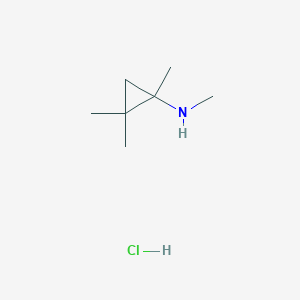

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B2455931.png)